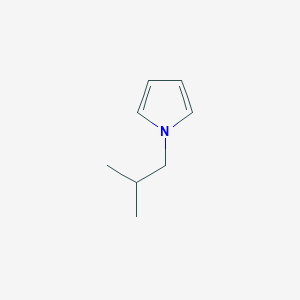

1-Isobutyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSYXCIQYSQOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632469 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20884-13-3 | |

| Record name | N-Isobutylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020884133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylpropyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ISOBUTYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34SGN9B52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 1-Isobutyl-1H-pyrrole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development, influencing formulation, bioavailability, and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Isobutyl-1H-pyrrole, a heterocyclic compound of interest. In the absence of extensive published quantitative data, this document establishes a predictive framework based on fundamental chemical principles and provides a robust, step-by-step experimental protocol for determining its solubility in various organic solvents. This approach empowers researchers to generate reliable, application-specific solubility data, ensuring process integrity and accelerating development timelines.

Introduction to 1-Isobutyl-1H-pyrrole: A Physicochemical Overview

1-Isobutyl-1H-pyrrole is an N-substituted pyrrole derivative. Its molecular structure, featuring a polar heterocyclic aromatic ring and a nonpolar isobutyl group, dictates its solubility behavior. Understanding these features is foundational to predicting its interaction with different classes of organic solvents.

Core Physicochemical Properties:

| Property | Value | Source/Basis |

| Molecular Formula | C₈H₁₃N | [1] |

| Molecular Weight | 123.20 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid | Inferred from related N-alkylpyrroles |

| Boiling Point | ~164-165 °C (estimated) | [2] |

| logP (o/w) | ~2.620 (estimated) | [2] |

| Water Solubility | 377 mg/L at 25°C (estimated) | [2] |

The estimated octanol-water partition coefficient (logP) of ~2.62 suggests a predominantly lipophilic character, predicting higher solubility in nonpolar organic solvents compared to aqueous media.[2]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar intermolecular forces are more likely to be miscible. The solubility of 1-Isobutyl-1H-pyrrole is governed by a balance of dispersion forces, dipole-dipole interactions, and hydrogen bonding potential.

-

Dispersion Forces (van der Waals): The nonpolar isobutyl group and the pyrrole ring contribute to dispersion forces, favoring solubility in nonpolar solvents like hexane, toluene, and diethyl ether.

-

Dipole-Dipole Interactions: The pyrrole ring possesses a significant dipole moment due to the electronegativity of the nitrogen atom. This polarity promotes solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

-

Hydrogen Bonding: The nitrogen atom in the pyrrole ring is a weak hydrogen bond acceptor. While it lacks a hydrogen bond donor, it can interact with protic solvents like alcohols (methanol, ethanol).

A more advanced predictive tool is the Hansen Solubility Parameters (HSP) , which quantifies these interactions.[4] HSP deconstructs the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6][7] A solute is most likely to dissolve in a solvent when their respective HSP values are closely matched.[5]

Predictive Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative solubility profile for 1-Isobutyl-1H-pyrrole can be predicted. This table serves as a starting point for solvent selection in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | Strong dispersion forces from the isobutyl group and pyrrole ring dominate. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High to Medium | Favorable dipole-dipole interactions between the solvent and the polar pyrrole ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to Low | Some interaction via hydrogen bond acceptance by the pyrrole nitrogen, but outweighed by the solvent's strong self-association through H-bonding. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and dispersion forces to interact with both parts of the solute molecule. |

Experimental Determination of Equilibrium Solubility

To obtain definitive quantitative data, an experimental approach is essential. The Isothermal Shake-Flask Method is the gold-standard for determining equilibrium solubility due to its reliability and accuracy.[8][9] This method involves agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached.[9][10]

Principle of the Method

A supersaturated solution of 1-Isobutyl-1H-pyrrole is created in the target solvent. The mixture is agitated at a controlled temperature for a sufficient duration (typically 24-48 hours) to ensure that the dissolution and crystallization processes reach a dynamic equilibrium.[11] After equilibration, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is quantified using a suitable analytical technique.[8]

Materials and Reagents

-

1-Isobutyl-1H-pyrrole (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[12]

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of 1-Isobutyl-1H-pyrrole to a pre-weighed vial. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. A 48-hour period is often recommended to ensure equilibrium is fully reached.[11]

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Discard the initial portion of the filtrate to prevent errors from potential adsorption onto the filter membrane.[11]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of 1-Isobutyl-1H-pyrrole.[8][11]

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a preferred method for quantification due to its specificity and ability to detect potential degradation impurities.[8]

-

Column: A reversed-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: A mixture of acetonitrile or methanol and water is a common starting point for reversed-phase chromatography.[13] The exact ratio should be optimized to achieve good peak shape and retention time.

-

Detection: A UV detector set to a wavelength where the pyrrole ring shows strong absorbance.

-

Calibration: Prepare a series of standard solutions of 1-Isobutyl-1H-pyrrole of known concentrations. Generate a calibration curve by plotting the peak area against concentration. The solubility is then calculated from the concentration of the diluted sample using this curve.

Data Presentation

Results should be recorded in a clear, tabular format, expressing solubility in multiple units for versatility (e.g., g/L, mg/mL, and mol/L).

Table Template for Experimental Data:

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|

| Hexane | 25.0 | |||

| Toluene | 25.0 | |||

| Acetone | 25.0 |

| Ethanol | 25.0 | | | |

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Safety Considerations

Researchers must adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for 1-Isobutyl-1H-pyrrole and all solvents used.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[16]

-

Ventilation: Handle all volatile organic solvents and the solute in a well-ventilated fume hood to avoid inhalation of vapors.[16]

-

Ignition Sources: Many organic solvents are flammable. Keep them away from heat, sparks, and open flames.[14][15]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While specific published solubility data for 1-Isobutyl-1H-pyrrole is scarce, a reliable predictive framework can be established using the principles of intermolecular forces. It is predicted to have high solubility in nonpolar and chlorinated solvents, and moderate solubility in polar aprotic solvents. For precise, quantitative data essential for drug development and process scale-up, the isothermal shake-flask method coupled with HPLC or GC analysis is the recommended approach. This guide provides the theoretical foundation and a detailed, self-validating protocol to empower researchers to confidently determine the solubility of 1-Isobutyl-1H-pyrrole in any organic solvent relevant to their work.

References

-

ResearchGate. (n.d.). SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Isobutylpyrrole. PubChem. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Diva-Portal.org. (2024). Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Char. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole, 1-butyl- (CAS 589-33-3). Retrieved from [Link]

-

European Union. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

ResearchGate. (2025). Characterization of dissolved organic matter using high-performance liquid chromatography (HPLC)-size exclusion chromatography (SEC) with a multiple wavelength absorbance detector. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tuning the Solubility Parameters of Carbon Nanotubes by Means of Their Adducts with Janus Pyrrole Compounds. Retrieved from [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

-

Separation Science. (n.d.). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-isobutyl pyrrole. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Pyrrole - SAFETY DATA SHEET. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET - N-Methylpyrrole. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrole. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Molecular Structure. Retrieved from [Link]

-

ACS Publications. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Retrieved from [Link]

Sources

- 1. N-Isobutylpyrrole | C8H13N | CID 23279512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-isobutyl pyrrole, 20884-13-3 [thegoodscentscompany.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Tuning the Solubility Parameters of Carbon Nanotubes by Means of Their Adducts with Janus Pyrrole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. elementlabsolutions.com [elementlabsolutions.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

1-Isobutyl-1H-pyrrole boiling point and melting point

An In-Depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-pyrrole: Synthesis, Analysis, and Theoretical Considerations

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Isobutyl-1H-pyrrole. Recognizing the scarcity of publicly available experimental data for this specific compound, this document offers a robust framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of N-alkylpyrroles. By examining the trends within a homologous series of N-alkylpyrroles, this guide provides a scientifically grounded estimation of the target properties. Furthermore, it details the necessary synthetic and analytical procedures to empower researchers to determine these values empirically.

Introduction to 1-Isobutyl-1H-pyrrole

1-Isobutyl-1H-pyrrole belongs to the class of N-substituted pyrroles, a significant group of heterocyclic compounds prevalent in medicinal chemistry and materials science. The pyrrole ring is a fundamental structural motif in numerous natural products and pharmaceuticals. The nature of the substituent on the nitrogen atom can profoundly influence the molecule's physical and chemical properties, thereby affecting its biological activity, solubility, and formulation characteristics. While extensive data exists for simpler N-alkylpyrroles, specific experimental values for the boiling and melting points of 1-Isobutyl-1H-pyrrole are not readily found in the scientific literature. This guide aims to bridge that gap by providing a thorough analysis based on chemical principles and established experimental methodologies.

Physicochemical Properties of N-Alkylpyrroles: A Homologous Series Analysis

To estimate the boiling and melting points of 1-Isobutyl-1H-pyrrole, it is instructive to first examine the known properties of structurally related N-alkylpyrroles. The following table summarizes the available data for a homologous series, starting with the parent heterocycle, pyrrole.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyrrole | C₄H₅N | 67.09 | -23[1][2] | 131[1][2] |

| 1-Methyl-1H-pyrrole | C₅H₇N | 81.12 | -57[3] | 112-113[3] |

| 1-Ethyl-1H-pyrrole | C₆H₉N | 95.14 | Not Reported | 129-130 |

| 1-Propyl-1H-pyrrole | C₇H₁₁N | 109.17 | Not Reported | Not Reported |

| 1-Butyl-1H-pyrrole | C₈H₁₃N | 123.20 | Not Reported | 170.5[4] |

| 1-Isobutyl-1H-pyrrole | C₈H₁₃N | 123.20 | Estimated in this guide | Estimated in this guide |

Note: The absence of reported melting points for the liquid N-alkylpyrroles is common, as these compounds often have very low freezing points.

Theoretical Considerations and Estimations for 1-Isobutyl-1H-pyrrole

The boiling and melting points of a substance are dictated by the strength of its intermolecular forces. For N-alkylpyrroles, the primary intermolecular forces at play are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions.

Boiling Point Analysis:

The boiling point generally increases with molecular weight within a homologous series due to the corresponding increase in the number of electrons and surface area, which strengthens London dispersion forces. The data for N-methylpyrrole and N-butylpyrrole support this trend.

1-Isobutyl-1H-pyrrole is a structural isomer of 1-butyl-1H-pyrrole. Branching in the alkyl chain, as seen in the isobutyl group, typically leads to a more compact, spherical shape compared to the linear n-butyl group. This reduction in surface area weakens the London dispersion forces, resulting in a lower boiling point compared to the straight-chain isomer.

-

Estimation of Boiling Point: Based on the boiling point of 1-butyl-1H-pyrrole (170.5 °C)[4], it is estimated that the boiling point of 1-isobutyl-1H-pyrrole will be slightly lower, likely in the range of 160-165 °C .

Melting Point Analysis:

Melting points are influenced not only by the strength of intermolecular forces but also by the efficiency with which the molecules can pack into a crystal lattice. Highly symmetrical molecules tend to have higher melting points.

The branched structure of the isobutyl group may disrupt the regular packing of the molecules in a solid lattice compared to a linear alkyl chain. However, given that the simpler N-alkylpyrroles are liquids with very low melting points, it is highly probable that 1-isobutyl-1H-pyrrole is also a liquid at room temperature with a melting point well below 0 °C.

-

Estimation of Melting Point: The melting point is estimated to be below -60 °C , similar to or even lower than that of 1-methyl-1H-pyrrole.

Synthesis of 1-Isobutyl-1H-pyrrole via Paal-Knorr Synthesis

To empirically determine the boiling and melting points, a pure sample of 1-Isobutyl-1H-pyrrole must first be synthesized. The Paal-Knorr synthesis is a reliable and widely used method for the preparation of N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.

Caption: Workflow for the synthesis and purification of 1-Isobutyl-1H-pyrrole.

Experimental Protocol: Paal-Knorr Synthesis

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Isobutylamine

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and glacial acetic acid (catalytic amount, e.g., 0.1 eq).

-

With stirring, add isobutylamine (1.1 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain pure 1-Isobutyl-1H-pyrrole.

Experimental Determination of Boiling Point

The Thorp method, utilizing a Thiele tube, is a classic and reliable technique for determining the boiling point of a small quantity of liquid.

Caption: Experimental setup for boiling point determination using a Thiele tube.

Experimental Protocol: Thorp Method

Materials:

-

Pure 1-Isobutyl-1H-pyrrole

-

Thiele tube

-

High-boiling mineral oil

-

Small fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner or micro-burner

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Add a small amount (0.5-1 mL) of 1-Isobutyl-1H-pyrrole to the fusion tube.

-

Place the capillary tube, with its open end down, into the fusion tube.

-

Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and fusion tube assembly in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Experimental Determination of Melting Point

For substances that are solid at room temperature or for determining the freezing point of a liquid, the capillary method using an apparatus like a Mel-Temp is standard.

Caption: Workflow for the determination of melting point using a capillary method.

Experimental Protocol: Capillary Method

Materials:

-

Pure 1-Isobutyl-1H-pyrrole (if solid, or for freezing point determination)

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or similar melting point apparatus

-

Dry ice or liquid nitrogen for freezing the sample

Procedure:

-

If the sample is a liquid, introduce a small amount into a capillary tube.

-

Freeze the sample by dipping the bottom of the capillary tube in a cold bath (e.g., dry ice/acetone).

-

Quickly place the capillary tube into the heating block of the Mel-Temp apparatus, which has been pre-cooled.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal of solid disappears (the completion of melting).

-

The recorded range is the melting point of the compound.

Conclusion

References

-

PubChem. 1-Butylpyrrole. [Link]

-

PubChem. 1H-Pyrrole, 1-propyl-. [Link]

-

The Good Scents Company. 1-butyl pyrrole. [Link]

Sources

- 1. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Pyrrole CAS#: 109-97-7 [m.chemicalbook.com]

- 3. N-Methylpyrrole, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 1-butyl pyrrole, 589-33-3 [thegoodscentscompany.com]

1-Isobutyl-1H-pyrrole: A Scaffolding Approach for Innovations in Materials Science and Medicinal Chemistry

Abstract

The pyrrole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] While extensively studied, the specific contributions of N-alkylation on the pyrrole ring, particularly with sterically influential groups like isobutyl, present a frontier for targeted applications. This guide delineates the potential research applications of 1-Isobutyl-1H-pyrrole, a molecule poised at the intersection of modulated electronic properties and tailored physical characteristics. By examining the foundational principles of pyrrole chemistry and the unique attributes of the isobutyl substituent, we extrapolate potential applications in two key domains: the development of novel conducting polymers with enhanced processability and the design of pharmacologically active agents with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This document provides a theoretical framework, actionable experimental protocols, and a forward-looking perspective for researchers, chemists, and drug development professionals seeking to leverage the untapped potential of 1-Isobutyl-1H-pyrrole.

Foundational Chemistry of 1-Isobutyl-1H-pyrrole

Synthesis and Structural Rationale

The introduction of an isobutyl group at the N-1 position of the pyrrole ring is a strategic modification that imparts distinct physicochemical properties. The isobutyl group, with its branched alkyl structure, introduces steric bulk and increases the lipophilicity of the pyrrole moiety. These features are critical in dictating the molecule's behavior in both biological and material contexts.

A reliable and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, isobutylamine.[3][4]

Diagram 1: Paal-Knorr Synthesis of 1-Isobutyl-1H-pyrrole

Caption: Paal-Knorr synthesis pathway for 1-Isobutyl-1H-pyrrole.

Physicochemical Properties and Their Implications

The key physicochemical alterations imparted by the N-isobutyl group are summarized below.

| Property | Influence of Isobutyl Group | Potential Application Impact |

| Lipophilicity | Increased due to the nonpolar alkyl chain. | Medicinal Chemistry: Enhanced ability to cross cell membranes and the blood-brain barrier.[5][] Materials Science: Improved solubility in organic solvents for better polymer processing.[7] |

| Steric Hindrance | The branched structure creates steric bulk around the nitrogen atom. | Materials Science: Can influence the planarity and packing of polymer chains, affecting conductivity and mechanical properties.[7] Medicinal Chemistry: May modulate binding affinity to biological targets and influence metabolic stability. |

| Electronic Effects | The electron-donating nature of the alkyl group can increase the electron density of the pyrrole ring. | Materials Science: May lower the oxidation potential, facilitating electropolymerization.[8] Medicinal Chemistry: Can alter the reactivity of the pyrrole ring in biological systems. |

Application Domain I: Advanced Materials Science - Conducting Polymers

Polypyrrole (PPy) is a well-known conducting polymer with high conductivity and good environmental stability.[7] However, its applications are often limited by poor processability and solubility.[7] N-substitution is a strategy to overcome these limitations.[7]

Rationale for 1-Isobutyl-1H-pyrrole as a Monomer

The use of 1-Isobutyl-1H-pyrrole as a monomer for synthesizing a substituted polypyrrole, poly(1-Isobutyl-1H-pyrrole), offers several potential advantages:

-

Enhanced Solubility: The isobutyl groups along the polymer backbone would disrupt the strong inter-chain interactions, leading to improved solubility in common organic solvents.[9] This is a critical factor for solution-based processing techniques like spin-coating or inkjet printing.

-

Modified Mechanical Properties: The steric bulk of the isobutyl groups could lead to a less rigid polymer chain, potentially resulting in more flexible and processable materials.

-

Tunable Conductivity: While N-substitution can sometimes decrease conductivity by disrupting the conjugation along the polymer backbone, the specific steric and electronic effects of the isobutyl group could lead to a unique balance of processability and conductivity.[10]

Diagram 2: Conceptual Workflow for Polymer Synthesis and Characterization

Caption: Workflow for poly(1-Isobutyl-1H-pyrrole) synthesis and analysis.

Experimental Protocol: Electropolymerization of 1-Isobutyl-1H-pyrrole

This protocol outlines a general procedure for the electrochemical synthesis and characterization of a poly(1-Isobutyl-1H-pyrrole) film.

Materials:

-

1-Isobutyl-1H-pyrrole (monomer)

-

Acetonitrile (solvent)

-

Lithium perchlorate (LiClO4) (electrolyte)

-

Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M solution of LiClO4 in acetonitrile.

-

Monomer Solution: Add 1-Isobutyl-1H-pyrrole to the electrolyte solution to a final concentration of 0.1 M.

-

Deoxygenation: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.[11]

-

Electropolymerization: Assemble the three-electrode cell with the prepared solution. Apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode.[12][13] A typical starting point for potentiodynamic polymerization is to cycle the potential between 0.0 V and +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for several cycles.

-

Film Deposition: A dark, conductive polymer film should deposit on the working electrode.[14]

-

Washing and Drying: After deposition, gently rinse the electrode with fresh acetonitrile to remove unreacted monomer and electrolyte, then dry under a stream of nitrogen.

-

Characterization:

-

Cyclic Voltammetry (CV): Characterize the electrochemical properties of the polymer film in a monomer-free electrolyte solution.

-

Spectroscopy: Use FTIR and Raman spectroscopy to confirm the polymer structure.

-

Microscopy: Employ SEM or AFM to study the surface morphology of the polymer film.

-

Conductivity: Measure the sheet resistance of the film using a four-point probe method.

-

Application Domain II: Medicinal Chemistry - A Scaffold for Drug Discovery

The pyrrole ring is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs.[15][16] N-substituted pyrroles are building blocks for a wide range of pharmaceutically active compounds.[17]

Rationale for 1-Isobutyl-1H-pyrrole in Drug Design

The incorporation of a 1-isobutyl-1H-pyrrole scaffold into a drug discovery program is motivated by its potential to favorably modulate ADMET properties.

-

Optimizing Lipophilicity: Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, and metabolism.[5][18] The isobutyl group provides a moderate increase in lipophilicity, which can enhance a molecule's ability to permeate biological membranes without becoming excessively lipophilic, which can lead to poor solubility and rapid metabolism.[]

-

Metabolic Stability: The site of metabolic attack on a molecule can be influenced by its substituents. The isobutyl group may alter the metabolic profile of a pyrrole-containing compound, potentially blocking or slowing down metabolic pathways that lead to rapid clearance. The biotransformation of N-alkylpyrroles can be mediated by cytochrome P450 enzymes.[19][20]

-

Modulating Target Binding: The steric bulk and electronic properties of the isobutyl group can influence how a molecule fits into the binding pocket of a target protein, potentially enhancing potency and selectivity.

Diagram 3: Role of 1-Isobutyl-1H-pyrrole in a Drug Discovery Cascade

Caption: A conceptual drug discovery workflow utilizing the 1-isobutyl-1H-pyrrole scaffold.

Experimental Protocol: Synthesis of a 2-Aroyl-1-isobutyl-1H-pyrrole Derivative

2-aroylpyrrole derivatives are core structures in several anti-inflammatory drugs.[21] This protocol describes a potential route to synthesize a derivative of 1-Isobutyl-1H-pyrrole for biological screening.

Materials:

-

1-Isobutyl-1H-pyrrole

-

Anhydrous Toluene

-

Aroyl chloride (e.g., benzoyl chloride)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Standard workup and purification reagents (e.g., saturated ammonium chloride, ethyl acetate, silica gel)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-Isobutyl-1H-pyrrole in anhydrous toluene.

-

Deprotonation: Cool the solution to 0 °C and add a solution of KHMDS in THF dropwise. Stir for 30 minutes at this temperature.

-

Aroylation: Add the desired aroyl chloride dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aroyl-1-isobutyl-1H-pyrrole derivative.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Directions and Conclusion

The potential of 1-Isobutyl-1H-pyrrole as a versatile building block is significant. In materials science, further research should focus on copolymerization with other monomers to create materials with a finely tuned spectrum of properties.[7] For medicinal chemistry, the synthesis of a diverse library of derivatives based on the 1-isobutyl-1H-pyrrole scaffold is a crucial next step for uncovering novel therapeutic agents.[17]

This guide has provided a scientifically grounded yet forward-looking exploration of the potential research applications of 1-Isobutyl-1H-pyrrole. By understanding its fundamental properties and leveraging established synthetic methodologies, researchers can unlock new avenues for innovation in both materials science and drug discovery.

References

-

MDPI. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. Retrieved from [Link]

-

NIH. (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC. Retrieved from [Link]

-

YouTube. (2022, April 1). Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. Retrieved from [Link]

-

ResearchGate. (2025, August 7). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Retrieved from [Link]

-

(2023, September 25). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Retrieved from [Link]

-

PubMed. (2019, June 20). Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic. Retrieved from [Link]

-

NIH. (n.d.). N-Isobutylpyrrole | C8H13N | CID 23279512 - PubChem. Retrieved from [Link]

-

ResearchGate. (2016, August 16). Can anyone please explain the procedure to electropolymerize pyrrole on GCE? Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Biotransformation of Pyrrolizidine alkaloid N-Oxide to hepatotoxic Pyrrolizidine alkaloid. Retrieved from [Link]

-

Maynooth University Research Archive Library. (2022, February 16). Synthesis and Characterisation of N-substituted Pyrrole Monomers and Polypyrrole Films - MURAL. Retrieved from [Link]

-

NIH. (n.d.). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC. Retrieved from [Link]

- Google Patents. (n.d.). WO1992013007A1 - Polymerization of pyrrole and its derivatives.

-

ResearchGate. (2025, September 27). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 1-tosyl-1H-pyrrole. Reprinted with permission from Ref.... Retrieved from [Link]

-

ResearchGate. (2025, August 6). Nucleophilic Reactivities of Pyrroles | Request PDF. Retrieved from [Link]

-

PubMed. (2012, September 19). The influence of lipophilicity in drug discovery and design. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Molecular control of electric conductivity and structural properties of polymers of pyrrole derivatives. Retrieved from [Link]

-

YouTube. (2013, July 8). Mod-26 Lec-30 Pyrrole Synthesis - I. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. Retrieved from [Link]

-

RSC Publishing. (n.d.). Single-step synthesis of polypyrrole nanowires by cathodic electropolymerization - Journal of Materials Chemistry A. Retrieved from [Link]

-

MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis.. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Retrieved from [Link]

-

PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]

-

PubMed Central. (n.d.). Polypyrrole-based conducting polymers and interactions with biological tissues - PMC. Retrieved from [Link]

-

RSC Publishing. (2021, February 3). Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of isobutyl chloride (1-chloro-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-alkyl pyrroles. | Download Scientific Diagram. Retrieved from [Link]

-

Maynooth University Research Archive Library. (2021, August 17). CB-Electrochemical-2021.pdf - - MURAL. Retrieved from [Link]

-

(n.d.). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The influence of lipophilicity in drug discovery and design. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from [Link]

-

SciSpace. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview.. Retrieved from [Link]

-

YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.. Retrieved from [Link]

-

PubMed. (n.d.). Formation of N-alkylpyrroles via Intermolecular Redox Amination - NIH. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 11. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to the Electronic Properties of the 1-Isobutyl-1H-Pyrrole Ring

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core electronic properties of the 1-isobutyl-1H-pyrrole ring. By delving into its synthesis, molecular orbital characteristics, electrochemical behavior, and spectroscopic signature, we aim to equip researchers and drug development professionals with the foundational knowledge to effectively harness the potential of this versatile heterocyclic scaffold.

Introduction: The Significance of the N-Alkylpyrrole Moiety

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The electronic nature of the pyrrole ring, characterized by its π-electron-rich system, is pivotal to its chemical reactivity and its ability to engage in crucial intermolecular interactions within biological systems. The substitution at the nitrogen atom, particularly with alkyl groups, modulates these electronic properties, thereby fine-tuning the molecule's steric and electronic profile for specific applications.

The 1-isobutyl-1H-pyrrole ring, with its branched, non-conjugated alkyl substituent, presents an interesting case study. The isobutyl group, while electronically donating through an inductive effect, also introduces steric bulk that can influence the planarity of the pyrrole ring and its accessibility for intermolecular interactions. Understanding the interplay of these factors is crucial for the rational design of novel therapeutics and functional materials.

Synthesis and Characterization of 1-Isobutyl-1H-Pyrrole

The synthesis of 1-isobutyl-1H-pyrrole can be approached through several established methods for N-alkylation of pyrroles. The two most common strategies are the direct N-alkylation of the pyrrole anion and the Paal-Knorr synthesis.

Synthetic Pathways

a) Direct N-Alkylation of Pyrrole: This is a widely used method that involves the deprotonation of pyrrole with a suitable base to form the pyrrolide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, isobutyl bromide.[2][3][4]

b) Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, here isobutylamine, typically under acidic conditions, to form the pyrrole ring.[1][5]

Experimental Protocol: N-Alkylation of Pyrrole with Isobutyl Bromide

This protocol provides a general framework for the synthesis of 1-isobutyl-1H-pyrrole via direct alkylation.

Materials:

-

Pyrrole

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

Isobutyl bromide

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Deprotonation: To a stirred solution of pyrrole in anhydrous DMF under an inert atmosphere, add sodium hydride portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add isobutyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization: The identity and purity of the synthesized 1-isobutyl-1H-pyrrole should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the isobutyl group and the pyrrole ring protons and carbons with their characteristic chemical shifts and coupling patterns.[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl group and the pyrrole ring, and the absence of the N-H stretch from the starting material.[7][8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Electronic Structure and Aromaticity

The electronic properties of the 1-isobutyl-1H-pyrrole ring are fundamentally governed by its aromaticity and the influence of the N-isobutyl substituent on the π-electron system.

Aromaticity and Electron Delocalization

Pyrrole is an aromatic compound, fulfilling Hückel's rule with 6 π-electrons delocalized over the five-membered ring.[9] This delocalization is responsible for its planarity and its characteristic chemical reactivity. The nitrogen's lone pair of electrons participates in the aromatic sextet, which significantly reduces the basicity of the nitrogen atom compared to aliphatic amines.

The introduction of the isobutyl group at the nitrogen atom primarily influences the electronic structure through an inductive effect. Alkyl groups are weakly electron-donating, which slightly increases the electron density of the pyrrole ring. This can enhance its reactivity towards electrophiles compared to unsubstituted pyrrole.

Molecular Orbitals and Energy Levels

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule.[10] The energy of the HOMO is related to the ionization potential and the molecule's ability to act as an electron donor, while the LUMO energy relates to the electron affinity and its ability to act as an electron acceptor. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's electronic transitions, chemical reactivity, and stability.[11]

-

Increase the HOMO energy level: Making the molecule easier to oxidize.

-

Slightly increase the LUMO energy level.

-

Result in a slightly smaller HOMO-LUMO gap compared to N-methylpyrrole.

Table 1: Comparison of Calculated Electronic Properties of Pyrrole and N-Methylpyrrole (Illustrative Values)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |

| Pyrrole | -5.5 to -6.2 | 1.8 to 2.5 | 7.3 to 8.7 | 1.8 |

| N-Methylpyrrole | -5.2 to -5.8 | 1.9 to 2.6 | 7.1 to 8.4 | 2.1 |

Note: These are representative ranges from various computational studies. Actual values can vary with the level of theory and basis set used. The dipole moment of pyrrole is directed towards the ring, and N-alkylation is expected to increase the magnitude of this dipole moment.[9][12][13]

Electron Density Distribution

The electron density in the pyrrole ring is not uniformly distributed. Due to the participation of the nitrogen lone pair in the aromatic system, the electron density is higher at the C2 and C5 positions (α-carbons) compared to the C3 and C4 positions (β-carbons). The N-isobutyl group, being electron-donating, will further enhance this electron density, particularly at the α-carbons. This has significant implications for the regioselectivity of electrophilic substitution reactions, which predominantly occur at the C2 position.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules. For N-alkylpyrroles, it provides information about their oxidation potential, which is related to the HOMO energy level.

N-alkylpyrroles undergo an irreversible oxidation process at a certain potential, which corresponds to the removal of an electron from the π-system to form a radical cation.[14][15] This radical cation is highly reactive and can undergo subsequent reactions, such as polymerization. The oxidation potential of N-alkylpyrroles is generally lower than that of unsubstituted pyrrole due to the electron-donating nature of the alkyl group.

Experimental Protocol: Cyclic Voltammetry of an N-Alkylpyrrole

This protocol outlines a general procedure for determining the oxidation potential of an N-alkylpyrrole like 1-isobutyl-1H-pyrrole.

Materials:

-

1-Isobutyl-1H-pyrrole

-

Anhydrous acetonitrile or dichloromethane

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

A three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

-

Inert gas (Nitrogen or Argon) for deaeration

Procedure:

-

Solution Preparation: Prepare a solution of 1-isobutyl-1H-pyrrole (typically 1-10 mM) in the chosen solvent containing the supporting electrolyte.

-

Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Using the potentiostat, scan the potential from an initial value (e.g., 0 V) to a final value sufficiently positive to observe the oxidation peak (e.g., +1.5 V vs. Ag/AgCl) and then back to the initial potential.

-

Record the resulting voltammogram (current vs. potential).

-

Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.

-

-

Data Analysis: Determine the peak oxidation potential (Epa) from the voltammogram.

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the electronic structure and transitions within the 1-isobutyl-1H-pyrrole molecule.

UV-Visible Spectroscopy

N-alkylpyrroles typically exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum.[16][17] These absorptions correspond to π → π* electronic transitions within the aromatic ring. The main absorption peak for N-methylpyrrole is observed around 217 nm.[16] The isobutyl group is not expected to significantly shift this absorption maximum as it is not a chromophore and its electronic effect is primarily inductive. The molar absorptivity (extinction coefficient) can be determined using the Beer-Lambert law.

Fluorescence Spectroscopy

Simple pyrroles are generally not considered to be strongly fluorescent. The absorbed UV radiation is typically dissipated through non-radiative decay pathways.

Reactivity and Applications in Drug Development

The electronic properties of the 1-isobutyl-1H-pyrrole ring directly influence its chemical reactivity. The electron-rich nature of the ring makes it susceptible to electrophilic substitution reactions, such as halogenation, nitration, and acylation, which preferentially occur at the electron-rich C2 position.

In the context of drug development, the 1-isobutyl-1H-pyrrole moiety can serve several purposes:

-

Pharmacophore Scaffold: The pyrrole ring can act as a rigid scaffold to orient other functional groups in a specific spatial arrangement for optimal interaction with a biological target.

-

Modulation of Physicochemical Properties: The isobutyl group can enhance the lipophilicity of a molecule, which can improve its membrane permeability and pharmacokinetic profile.

-

Bioisosteric Replacement: The pyrrole ring can be used as a bioisostere for other aromatic rings, such as benzene or imidazole, to modulate the electronic and steric properties of a drug candidate.

Conclusion

The 1-isobutyl-1H-pyrrole ring is a valuable building block in medicinal chemistry and materials science. Its electronic properties are characterized by a π-rich aromatic system that is subtly modulated by the inductive effect of the N-isobutyl substituent. This guide has provided a foundational understanding of its synthesis, electronic structure, and electrochemical and spectroscopic properties. While specific experimental data for this particular molecule is sparse, a clear picture of its behavior can be inferred from its close structural analogs. A thorough understanding of these electronic principles is paramount for the rational design and application of molecules incorporating the 1-isobutyl-1H-pyrrole scaffold.

Visualizations

Synthesis of 1-Isobutyl-1H-Pyrrole

Caption: Common synthetic routes to 1-isobutyl-1H-pyrrole.

Frontier Molecular Orbital Diagram

Caption: Effect of N-isobutylation on pyrrole's frontier molecular orbitals.

References

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

Knorr pyrrole synthesis. Wikipedia. [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

-

A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. [Link]

-

Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry. [Link]

-

Pyrrole. Wikipedia. [Link]

-

N-alkylation of indole and pyrroles in dimethyl sulphoxide. RSC Publishing. [Link]

-

The synthesis of 1-tosyl-1H-pyrrole. ResearchGate. [Link]

-

1-Methylpyrrole. PubChem. [Link]

-

The FTIR spectrum for Pyrrole. ResearchGate. [Link]

-

Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers. ResearchGate. [Link]

-

Cyclic Voltammetric Synthesis of Poly(N-methyl pyrrole) on Copper and Effects of Polymerization Parameters on Corrosion Performance. ResearchGate. [Link]

-

Geometry and vibrations of N-methylpyrrole in the S0 state studied by dispersed fluorescence spectroscopy and ab initio calculations. ResearchGate. [Link]

-

Formation of N-Alkylpyrroles via Intermolecular Redox Amination. National Institutes of Health. [Link]

-

Cyclic Voltammetric Synthesis of Poly(N-methyl pyrrole) on Copper and Effects of Polymerization Parameters on Corrosion Performance. ACS Publications. [Link]

-

New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. ScienceDirect. [Link]

-

Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole. ResearchGate. [Link]

-

HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. [Link]

-

Dipole moments of pyrrole and furan. Chemistry Stack Exchange. [Link]

-

The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]

-

UV−vis absorption spectra of pyrrole before and after polymerization by... ResearchGate. [Link]

-

Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... ResearchGate. [Link]

-

1-Methylpyrrole | C5H7N | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

-

Oxidation properties of β-substituted pyrroles. ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Dipole Moment | Pyrrole| Pyridine | Organic Chemistry | Problem | Question | Solved | Solution. YouTube. [Link]

-

dipole moment of pyrrole and furan. PG.CHEMEASY. [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Cyclic voltammetry of Pyrrole (0.1 M) at the electrode ITO performed... ResearchGate. [Link]

-

Dipole Moments and Dipoles. Master Organic Chemistry. [Link]

-

Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. MDPI. [Link]

-

Cyclic voltammetry of polymer films taken in their n-doping regime... ResearchGate. [Link]

Sources

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. ossila.com [ossila.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. PG.CHEMEASY: dipole moment of pyrrole and furan [chemisfast.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-Isobutyl-1H-pyrrole

Introduction: Strategic Importance of Pyrrole-2-carbaldehydes and the Vilsmeier-Haack Reaction

Pyrrole-2-carbaldehydes are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and complex natural products. Their inherent reactivity makes them versatile building blocks for constructing more elaborate molecular architectures. The Vilsmeier-Haack reaction stands as a premier method for the formylation of electron-rich heterocyclic systems, such as pyrroles.[1] This reaction offers a mild and efficient alternative to Friedel-Crafts acylation, avoiding the use of harsh Lewis acids.[2]

This guide provides an in-depth technical overview and detailed protocols for the Vilsmeier-Haack formylation of 1-isobutyl-1H-pyrrole, a representative N-alkylpyrrole. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds in a stepwise manner, initiated by the formation of the electrophilic Vilsmeier reagent.[3]

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 1-isobutyl-1H-pyrrole attacks the carbon of the Vilsmeier reagent. For N-substituted pyrroles, this attack predominantly occurs at the C2 (α) position due to the electronic activation by the nitrogen atom and steric hindrance at the N-1 position.[5]

-

Aromatization and Hydrolysis: The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, 1-isobutyl-1H-pyrrole-2-carbaldehyde.[4]

Caption: Reaction mechanism of Vilsmeier-Haack formylation.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 1-Isobutyl-1H-pyrrole

The Paal-Knorr synthesis is a reliable and straightforward method for preparing N-substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[6][7]

Reagents and Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2,5-Hexanedione | 110-13-4 | 114.14 | 11.4 g (11.7 mL) | 100 | |

| Isobutylamine | 78-81-9 | 73.14 | 7.3 g (10.4 mL) | 100 | |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - | Solvent and catalyst |

| Saturated Sodium Bicarbonate | - | - | As needed | - | For neutralization |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | For extraction |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | For drying |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (11.4 g, 100 mmol) and glacial acetic acid (50 mL).

-

With stirring, add isobutylamine (7.3 g, 100 mmol) dropwise to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water.

-

Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-isobutyl-1H-pyrrole.

-

The product can be purified by vacuum distillation if necessary.

Part 2: Vilsmeier-Haack Formylation of 1-Isobutyl-1H-pyrrole

Reagents and Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 4.6 g (2.8 mL) | 30 | Freshly distilled is recommended. Corrosive. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 15 mL | - | Anhydrous. Solvent and reagent. |

| 1-Isobutyl-1H-pyrrole | 20884-13-3 | 123.20 | 3.1 g (3.3 mL) | 25 | Synthesized in Part 1. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - | Anhydrous. |

| Sodium Acetate Trihydrate | 6131-90-4 | 136.08 | 20 g | - | For work-up. |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | For extraction. |

| Saturated Sodium Bicarbonate | - | - | As needed | - | For washing. |

| Brine | - | - | As needed | - | For washing. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | For drying. |

Protocol:

-

Vilsmeier Reagent Preparation: In a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (15 mL). Cool the flask to 0 °C in an ice bath.

-

Add phosphorus oxychloride (4.6 g, 30 mmol) dropwise to the cooled DMF with vigorous stirring over 15 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Formylation Reaction: In a separate flame-dried 250 mL flask, dissolve 1-isobutyl-1H-pyrrole (3.1 g, 25 mmol) in anhydrous DCM (20 mL).

-

Add the prepared Vilsmeier reagent dropwise to the pyrrole solution at 0 °C over 20 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 1 hour.

-

Work-up and Purification: Cool the reaction mixture to room temperature.

-

In a separate beaker, prepare a solution of sodium acetate trihydrate (20 g) in water (100 mL).

-

Carefully and slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring.

-

Heat the resulting mixture at 60 °C for 30 minutes to ensure complete hydrolysis of the iminium salt.

-

Cool the mixture to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Caption: Experimental workflow for the formylation of 1-isobutyl-1H-pyrrole.

Product Characterization and Expected Results

The expected product is 1-isobutyl-1H-pyrrole-2-carbaldehyde.

Expected Yield: 70-85%

Physical Appearance: A pale yellow oil or low-melting solid.

Spectroscopic Data (Predicted):

| Analysis | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm) in CDCl₃: ~9.5 (s, 1H, CHO), ~6.9 (t, 1H, H-5), ~6.8 (dd, 1H, H-3), ~6.2 (dd, 1H, H-4), ~4.0 (d, 2H, N-CH₂), ~2.2 (m, 1H, CH), ~0.9 (d, 6H, C(CH₃)₂) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~180 (CHO), ~135 (C-2), ~130 (C-5), ~125 (C-3), ~110 (C-4), ~55 (N-CH₂), ~30 (CH), ~20 (C(CH₃)₂) |

| IR | ν (cm⁻¹): ~1660 (C=O stretch of aldehyde), ~2870-2960 (C-H stretch of alkyl groups) |

| MS (EI) | m/z (%): 151 (M⁺) |

Note: Actual chemical shifts may vary slightly.[8][9][10]

Safety and Handling

-

General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][12][13][14]

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-

1-Isobutyl-1H-pyrrole: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.

-

Work-up: The quenching of the reaction mixture is exothermic and should be performed cautiously.

References

- Rajput, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmacy and Chemical Sciences, 3(1), 25-43.

- Thermo Fisher Scientific. (2010).

- Loader, C. E., & Anderson, H. J. (1971). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1683-1686.

- Thermo Fisher Scientific. (2025).

- Rees, C. W., & Harburn, G. (2000). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2000(3), 382-392.

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

- Sigma-Aldrich. (2025).

- Borah, R., & Sarma, D. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

- YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube.

- Cole-Parmer. (n.d.).

- Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- J&K Scientific LLC. (2022, March 22). Vilsmeier-Haack Reaction.

-

ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. [Image]. Retrieved from [Link]

- MDPI. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 26(4), 1169.

- CDN. (n.d.). pyrrole-MSDS.pdf.

- ResearchGate. (2015). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry, 2015(34), 7466-7471.

- Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-196.

-

PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

Application Notes and Protocols: Regioselective Halogenation of 1-Isobutyl-1H-pyrrole

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, with halogenated derivatives often exhibiting enhanced biological activity and modified electronic properties. The introduction of halogens onto the pyrrole ring is a critical synthetic transformation, yet the high reactivity of this heterocycle presents a significant challenge in controlling regioselectivity and preventing over-halogenation. This guide provides a detailed exploration of the factors governing the regioselective halogenation of 1-isobutyl-1H-pyrrole, a representative N-alkylpyrrole, and offers robust protocols for its chlorination, bromination, and iodination. These methodologies are designed to be reproducible and scalable, providing researchers in drug development and materials science with a practical framework for accessing key halogenated intermediates.

Mechanistic Insights into Regioselectivity

The halogenation of pyrroles proceeds via an electrophilic aromatic substitution mechanism. The inherent electron-rich nature of the pyrrole ring makes it highly susceptible to attack by electrophiles.[1][2]

Electronic Effects: The Predominance of α-Substitution

Electrophilic attack on the pyrrole ring can occur at either the C2 (α) or C3 (β) position. The regioselectivity is dictated by the stability of the resulting cationic intermediate, often referred to as an arenium ion or sigma complex.

Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the nitrogen atom, resulting in three resonance structures. In contrast, attack at the C3 position only allows for delocalization over two carbon atoms, leading to a less stable intermediate with only two resonance structures.[3][4] Consequently, electrophilic substitution on the pyrrole ring, including halogenation, overwhelmingly favors the C2 and C5 positions.[5]

Steric Influence of the N-Isobutyl Group